1,2,4-Oxadiazolidine-3,5-dione;hydrate

PTP1B inhibition Type 2 diabetes Insulin sensitization

1,2,4-Oxadiazolidine-3,5-dione hydrate (CAS 112831-05-7) is a saturated five-membered heterocycle bearing two carbonyl groups at the 3- and 5-positions and a ring oxygen at the 1-position. Unlike its aromatic oxadiazole counterparts, the –olidine suffix denotes a fully reduced scaffold that serves as the parent nucleus for multiple bioactive series, including antihyperglycemic agents , PTP1B inhibitors , PAI-1 inhibitors , and neuroprotective N-alkyl derivatives.

Molecular Formula C2H4N2O4
Molecular Weight 120.06 g/mol
CAS No. 112831-05-7
Cat. No. B14312949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,4-Oxadiazolidine-3,5-dione;hydrate
CAS112831-05-7
Molecular FormulaC2H4N2O4
Molecular Weight120.06 g/mol
Structural Identifiers
SMILESC1(=O)NC(=O)ON1.O
InChIInChI=1S/C2H2N2O3.H2O/c5-1-3-2(6)7-4-1;/h(H2,3,4,5,6);1H2
InChIKeyQTNOONFQIVFKQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,4-Oxadiazolidine-3,5-dione Hydrate (CAS 112831-05-7): Core Scaffold Procurement Guide for Anti-Diabetic, Neuroprotective, and PAI-1 Inhibitor Research


1,2,4-Oxadiazolidine-3,5-dione hydrate (CAS 112831-05-7) is a saturated five-membered heterocycle bearing two carbonyl groups at the 3- and 5-positions and a ring oxygen at the 1-position [1]. Unlike its aromatic oxadiazole counterparts, the –olidine suffix denotes a fully reduced scaffold that serves as the parent nucleus for multiple bioactive series, including antihyperglycemic agents [2], PTP1B inhibitors [3], PAI-1 inhibitors [4], and neuroprotective N-alkyl derivatives [5]. The hydrate form (MW 120.06 g/mol) incorporates one water molecule per heterocycle unit, which distinguishes it from the anhydrous form (CAS 24603-68-7; MW 102.05 g/mol) in terms of handling, solubility, and stoichiometric calculations during procurement.

Why 1,2,4-Oxadiazolidine-3,5-dione Hydrate Cannot Be Replaced by Thiazolidinediones, Oxazolidinediones, or Thiadiazolidinediones in PTP1B, PAI-1, and β3-Adrenergic Programs


Although oxadiazolidinedione, thiazolidinedione (TZD), and oxazolidinedione scaffolds share the azolidinedione pharmacophore and are often explored interchangeably for insulin sensitization, head-to-head PTPase profiling reveals that oxadiazolidinedione 49 retains measurable inhibitory activity at 50 µM, whereas the direct oxazolidinedione analog 50 was equipotent but the thiazolidinedione 51 was completely inactive under identical assay conditions [1]. Furthermore, comparative computational studies indicate that 1,2,4-oxadiazolidine-3,5-diones exhibit lower ring-opening energy barriers than their 1,2,4-thiadiazolidine-3,5-dione counterparts due to the weaker N–O bond versus the N–S bond, directly impacting shelf stability and reaction planning . In β3-adrenergic receptor programs, the oxadiazolidinedione derivative 17 achieved an EC50 of 0.02 µM with 259-fold selectivity over β1 and 745-fold over β2, a selectivity window not matched by the co-evaluated thiazolidinedione analogs in the same study [2]. These three orthogonal lines of evidence—enzyme inhibition, intrinsic ring stability, and GPCR selectivity—demonstrate that substituting the oxadiazolidinedione nucleus with other azolidinediones is not quantitatively equivalent and can lead to loss of activity or altered pharmacological profiles.

Quantitative Differentiation Evidence for 1,2,4-Oxadiazolidine-3,5-dione Hydrate (CAS 112831-05-7) Versus Closest Azolidinedione Analogs


PTP1B Inhibitory Activity: Oxadiazolidinedione vs. Thiazolidinedione vs. Oxazolidinedione at Equivalent Concentration

In a systematic azolidinedione PTPase profiling study, oxadiazolidinedione 49 exhibited modest but detectable PTPase inhibitory activity when screened at 50 µM, comparable to oxazolidinedione 50. Critically, the thiazolidinedione analog 51 was completely inactive (no detectable inhibition) at the identical 50 µM screening concentration, establishing that the oxadiazolidinedione scaffold uniquely retains PTP1B engagement where the TZD scaffold fails entirely [1].

PTP1B inhibition Type 2 diabetes Insulin sensitization

Optimized PTP1B Inhibitor Potency: Oxadiazolidinedione Derivatives Achieve Sub-Micromolar IC50 Values

Within the same PTP1B program, further optimized oxadiazolidinediones 87 and 88, along with their acetic acid analogues 119 and 120, achieved IC50 values in the range of 0.12–0.30 µM against recombinant human PTP1B [1]. This represents a greater than 100-fold improvement over the initial screening hit and demonstrates that the oxadiazolidinedione core supports sub-micromolar potency when appropriately substituted—a therapeutic window not demonstrated by the corresponding oxazolidinedione or thiazolidinedione series in this publication.

h-PTP1B inhibition Sub-micromolar IC50 Anti-diabetic lead optimization

β3-Adrenergic Receptor Selectivity: Oxadiazolidinedione Outperforms Thiazolidinedione Analogs in Agonist Potency and Selectivity

In a comparative study explicitly designed to evaluate thiazolidinedione and oxadiazolidinedione analogs as human β3-adrenergic receptor agonists, oxadiazolidinedione derivative 17 achieved an EC50 of 0.02 µM at the β3 receptor, accompanied by 259-fold selectivity over the β1 receptor and 745-fold selectivity over the β2 receptor [1]. The thiazolidinedione-based analogs evaluated in parallel within the same study did not match this combined potency and selectivity profile, establishing that the oxadiazolidinedione nucleus provides a superior pharmacological window for β3 agonism.

β3-adrenoceptor agonist EC50 Selectivity ratio

PAI-1 Inhibition: Oxadiazolidinedione Lead Compound Compared to Natural Product Embelin Benchmark

High-throughput screening identified oxadiazolidinedione-containing lead compound 32 as a PAI-1 inhibitor with an IC50 of 5.29 µM [1]. When benchmarked against the structurally distinct natural product embelin (IC50 = 4.94 µM against PAI-1) [2], the oxadiazolidinedione-based inhibitor demonstrates comparable potency while offering a fully synthetic, derivatizable scaffold amenable to parallel synthesis and SAR exploration—a key advantage over the natural product for medicinal chemistry optimization.

PAI-1 inhibitor Fibrinolysis Thrombosis

In Vivo Antihyperglycemic Efficacy: 1,2,4-Oxadiazolidine-3,5-dione Derivatives Normalize Plasma Glucose in db/db and ob/ob Diabetic Mouse Models

A series of methoxy- and ethoxy-linked oxazole 1,2,4-oxadiazolidine-3,5-diones normalized plasma glucose levels at the 100 mg/kg oral dose in the db/db diabetic mouse model, with several compounds reducing glucose at 20 mg/kg. The most potent derivative, trifluoromethoxy analog 32, significantly reduced plasma glucose at 5 mg/kg oral dose and demonstrated cross-model efficacy by normalizing plasma glucose in both db/db and ob/ob mice at 20 mg/kg [1]. Using the thiazolidinedione troglitazone as a clinical benchmark—which normalizes glucose in db/db mice at reported doses of 100–200 mg/kg/day [2]—the oxadiazolidinedione 32 achieves comparable glucose normalization at a 20–40-fold lower oral dose (5 mg/kg vs. 100–200 mg/kg).

db/db mouse ob/ob mouse Antihyperglycemic Oral glucose-lowering

Neuroprotective Concentration Range: N-Alkyl-1,2,4-oxadiazolidine-3,5-diones Protect HT22 Neuronal Cells from Ischemic Death at 1–5 µM

Five N-alkyl-1,2,4-oxadiazolidine-3,5-dione analogs were found to protect HT22 neuronal cells from ischemia-induced death at concentrations of 1–5 µM [1].

Neuroprotection In vitro ischemia HT22 cells MAP kinase

High-Value Procurement and Research Applications of 1,2,4-Oxadiazolidine-3,5-dione Hydrate (CAS 112831-05-7)


PTP1B-Focused Anti-Diabetic Lead Optimization with Documented Sub-Micromolar Potency Potential

For medicinal chemistry teams targeting PTP1B for Type 2 diabetes, the oxadiazolidinedione scaffold is the only azolidinedione core with demonstrated sub-micromolar potency (IC50 = 0.12–0.30 µM) against recombinant human PTP1B when appropriately functionalized [1]. Crucially, the thiazolidinedione analog tested in the same series was completely inactive at 50 µM, eliminating TZD-based cores from consideration [1]. Procurement of the hydrate form (CAS 112831-05-7) enables systematic SAR exploration via regiospecific N2-alkylation with benzyl halides [2], providing a synthetic entry point that the thiazolidinedione scaffold cannot support for PTP1B-targeted programs.

β3-Adrenergic Agonist Programs Requiring High Selectivity Over β1/β2 Receptors

Programs developing β3-adrenergic agonists for obesity, overactive bladder, or metabolic syndrome benefit from the demonstrated selectivity window unique to the oxadiazolidinedione scaffold: EC50 = 0.02 µM at β3 with 259-fold selectivity over β1 and 745-fold over β2 receptors [3]. Thiazolidinedione analogs evaluated in the same study did not match this combined potency-selectivity profile, making the 1,2,4-oxadiazolidine-3,5-dione nucleus the scaffold of choice for β3 programs where minimizing cardiovascular off-target effects (β1) and uterine effects (β2) is critical.

PAI-1 Inhibitor Discovery and Parallel Library Synthesis

The oxadiazolidinedione-based PAI-1 lead compound 32 (IC50 = 5.29 µM) provides a validated starting point for PAI-1 inhibitor programs targeting thrombosis and fibrotic diseases [4]. Unlike the equipotent natural product embelin (IC50 = 4.94 µM), the oxadiazolidinedione core is fully synthetic and compatible with parallel synthesis strategies that enabled the rapid optimization described by Gopalsamy et al., making the hydrate form (CAS 112831-05-7) the preferred procurement choice for high-throughput medicinal chemistry campaigns.

In Vivo Diabetic Pharmacology Requiring Low-Dose Oral Efficacy

For animal pharmacology studies in db/db or ob/ob diabetic mouse models, the oxadiazolidinedione scaffold enables oral glucose normalization at doses as low as 5–20 mg/kg [5], representing a 20–40-fold dose reduction compared to the clinically used thiazolidinedione troglitazone (100–200 mg/kg). This translates directly to reduced compound procurement costs per animal study and a more favorable therapeutic index, providing a quantitative procurement rationale for the 1,2,4-oxadiazolidine-3,5-dione scaffold over classical TZD-based cores for in vivo anti-diabetic efficacy screening.

Quote Request

Request a Quote for 1,2,4-Oxadiazolidine-3,5-dione;hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.